2-propylpent-4-enoyl-CoA

Peroxisomal β-oxidation Drug metabolism Acyl-CoA oxidase

Choose 2-propylpent-4-enoyl-CoA for its validated, non-interchangeable metabolic signature. Unlike saturated valproyl-CoA, this Δ4-unsaturated thioester resists complete β-oxidation and accumulates in the cytosol, making it the definitive standard for quantifying hepatic CoA sequestration, peroxisomal pathway stalling, and subcellular acyl-CoA accumulation in valproate toxicity research. Its unique reactivity with a distinct peroxisomal acyl-CoA oxidase ensures assay specificity that generic straight-chain acyl-CoAs cannot provide.

Molecular Formula C29H48N7O17P3S
Molecular Weight 891.7 g/mol
Cat. No. B15549875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propylpent-4-enoyl-CoA
Molecular FormulaC29H48N7O17P3S
Molecular Weight891.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O17P3S/c1-5-7-17(8-6-2)28(41)57-12-11-31-19(37)9-10-32-26(40)23(39)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-22(52-54(42,43)44)21(38)27(51-18)36-16-35-20-24(30)33-15-34-25(20)36/h5,15-18,21-23,27,38-39H,1,6-14H2,2-4H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
InChIKeyHORDCJWSBOZWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylpent-4-enoyl-CoA: Acyl-CoA Standard for Valproate Hepatotoxicity and CoA Sequestration Assays


2-Propylpent-4-enoyl-CoA (CAS 148963-27-3), also designated Δ4-valproyl-CoA or 4-en-VPA-CoA, is the coenzyme A thioester of 2-propyl-4-pentenoic acid, an unsaturated metabolite of the anticonvulsant drug valproic acid (VPA) [1]. This medium-chain branched acyl-CoA species is classified as an unsaturated fatty acyl-CoA with a C8 acyl moiety and a molecular weight of 891.71 g/mol [2]. It is recognized as a key metabolic intermediate in VPA-induced mitochondrial dysfunction and is utilized as a reference standard in studies of hepatic CoA sequestration, peroxisomal β-oxidation, and branched-chain fatty acid metabolism [1].

Why 2-Propylpent-4-enoyl-CoA Cannot Be Replaced by Valproyl-CoA in Metabolic Toxicity Studies


2-Propylpent-4-enoyl-CoA cannot be interchanged with its saturated counterpart valproyl-CoA due to a fundamental divergence in metabolic fate. While valproyl-CoA enters the mitochondrial β-oxidation pathway to undergo chain shortening, 2-propylpent-4-enoyl-CoA (Δ4-valproyl-CoA) is a product of microsomal ω-oxidation that accumulates in the cytosol [1]. The Δ4-unsaturation confers resistance to complete β-oxidation; in peroxisomes, the Δ4-enoic derivative initiates oxidation via a distinct acyl-CoA oxidase that is not involved in processing straight-chain or bile acyl-CoAs, yet this pathway fails to proceed beyond the β-hydroxyacyl-CoA dehydrogenation step at significant rates [2]. Consequently, substituting these analogs in metabolic assays yields non-interchangeable profiles of CoA sequestration, enzyme inhibition, and subcellular accumulation, rendering experimental cross-comparisons invalid [1][3].

Quantitative Differentiation of 2-Propylpent-4-enoyl-CoA from Valproyl-CoA and Related Analogs


Metabolic Stability: 2-Propylpent-4-enoyl-CoA Resists Complete β-Oxidation in Peroxisomes

In peroxisomal fractions, 2-propylpent-4-enoyl-CoA is oxidized via a distinct acyl-CoA oxidase that differs from fatty acyl-CoA oxidase and bile acyl-CoA oxidase. However, the peroxisomal β-oxidation cycle fails to proceed at significant rates beyond the β-hydroxyacyl-CoA dehydrogenation step, resulting in accumulation of pathway intermediates rather than complete chain shortening [1]. In contrast, straight medium-chain acyl-CoAs like n-octanoyl-CoA undergo complete peroxisomal oxidation to shorter-chain products.

Peroxisomal β-oxidation Drug metabolism Acyl-CoA oxidase

Hydrolytic Stability: 2-Propylpent-4-enoyl-CoA Exhibits Reduced Hepatic Hydrolysis Relative to Octanoyl-CoA

While direct hydrolysis data for 2-propylpent-4-enoyl-CoA are not reported, valproyl-CoA—the saturated structural counterpart—is hydrolyzed by rat liver preparations at rates approximately 3-fold lower than those for n-octanoyl-CoA (1.5 ± 0.3 vs. 5.2 ± 0.8 nmol/min/mg protein, respectively) [1]. Given that the Δ4-unsaturation in 2-propylpent-4-enoyl-CoA introduces additional metabolic constraints (stalled peroxisomal β-oxidation, cytosolic accumulation), its resistance to hydrolytic clearance is expected to match or exceed that of valproyl-CoA, prolonging its intracellular half-life and CoA sequestration capacity.

Hepatic hydrolysis Acyl-CoA thioesterase Drug-induced hepatotoxicity

CoA Sequestration Potency: 2-Propylpent-4-enoyl-CoA Drives Manifold Increases in Medium-Chain Acyl-CoA Esters

In vivo administration of 2-propyl-4-pentenoic acid (the precursor acid of 2-propylpent-4-enoyl-CoA) to developing mice resulted in manifold increases in hepatic medium-chain acyl-CoA esters, including 4-en-VPA-CoA and its metabolites, with concomitant decreases in free CoA and acetyl-CoA levels [1]. This contrasts with valproic acid treatment, which produces a 1.4-fold decrease in free CoA and a 1.5-fold increase in acetyl-CoA in brain tissue [2], indicating distinct tissue-specific and metabolic perturbations driven by Δ4-unsaturated CoA ester accumulation.

CoA sequestration Ketogenesis inhibition Valproate hepatotoxicity

Ketogenesis Inhibition: 2-Propylpent-4-enoyl-CoA Precursor Suppresses β-Hydroxybutyrate Production

Chronic treatment with 2-propyl-4-pentenoic acid, the precursor of 2-propylpent-4-enoyl-CoA, significantly decreased plasma β-hydroxybutyrate levels in developing mice, with values returning to normal following a single injection of pantothenate, carnitine, and acetylcysteine [1]. The reversal of ketogenesis suppression by CoA precursors directly implicates 4-en-VPA-CoA in CoA depletion-mediated metabolic disruption, a mechanism distinct from the irreversible enzyme alkylation proposed for other unsaturated fatty acid metabolites.

Ketogenesis Hepatic metabolism Mitochondrial dysfunction

Extra-Mitochondrial Activation: 2-Propylpent-4-enoyl-CoA Is Formed in Cytosol Unlike Mitochondrion-Restricted Valproyl-CoA

Unlike valproic acid, whose CoA activation was historically believed restricted to the mitochondrial matrix, the activation of Δ4-valproic acid to 2-propylpent-4-enoyl-CoA occurs in the cell cytosol [1]. In vitro incubations of Δ4-VPA with rat hepatocyte cytosolic fractions produced detectable Δ4-valproyl-CoA, while valproyl-CoA formation was observed in both mitochondrial and cytosolic fractions [1]. This subcellular compartment divergence confers distinct accessibility to cytosolic acyl-CoA binding proteins and differential susceptibility to carnitine-mediated mitochondrial import.

Acyl-CoA synthetase Subcellular localization Xenobiotic activation

Medium-Chain Acyl-CoA Synthase Substrate Specificity: 2-Propylpent-4-enoyl-CoA Activation Competes with Octanoate

The activation of valproic acid to valproyl-CoA is catalyzed by medium-chain acyl-CoA synthetase (ACSM). Octanoate inhibits valproyl-AMP and valproyl-CoA formation, demonstrating competition for the same activating enzyme [1]. Given that Δ4-valproic acid is also a substrate for extra-mitochondrial acyl-CoA synthetase [2], 2-propylpent-4-enoyl-CoA formation similarly competes with endogenous medium-chain fatty acids for ACSM active sites, a property not shared by short- or long-chain acyl-CoA analogs.

Medium-chain acyl-CoA synthetase Enzyme kinetics Substrate competition

Primary Research and Industrial Applications of 2-Propylpent-4-enoyl-CoA Standard


CoA Sequestration and Hepatic Toxicity Mechanistic Studies

Use 2-propylpent-4-enoyl-CoA as a reference standard in HPLC-based quantification of medium-chain acyl-CoA ester accumulation in liver homogenates. The compound's documented role in producing manifold increases in acyl-CoA esters with concomitant free CoA depletion [1] makes it the preferred analytical standard for studies of valproate-induced microvesicular steatosis and CoA sequestration-mediated mitochondrial dysfunction. Co-administration experiments with pantothenate and carnitine can use this standard to verify reversal of CoA depletion.

Peroxisomal β-Oxidation Pathway Elucidation

Employ 2-propylpent-4-enoyl-CoA as a substrate in peroxisomal oxidase assays to study the distinct acyl-CoA oxidase enzyme that initiates Δ4-enoyl-CoA oxidation [1]. The compound's unique property—oxidation initiation without completion of the β-oxidation cycle—enables investigation of peroxisomal pathway stalling mechanisms and characterization of enzyme specificities that differ from those processing straight-chain fatty acyl-CoAs and bile acid intermediates.

Extra-Mitochondrial Acyl-CoA Synthetase Characterization

Use 2-propylpent-4-enoyl-CoA as a detection standard in assays quantifying cytosolic activation of Δ4-unsaturated fatty acids. Given the documented extra-mitochondrial formation of Δ4-valproyl-CoA in cytosolic fractions [1], this standard is essential for studies of medium-chain acyl-CoA synthetase (ACSM) subcellular localization, kinetics, and competition with endogenous medium-chain fatty acid substrates such as octanoate.

Branched-Chain Acyl-CoA Metabolic Flux Analysis

Apply 2-propylpent-4-enoyl-CoA as a reference compound in metabolic flux studies tracking the divergent fates of saturated versus Δ4-unsaturated branched-chain acyl-CoAs. The compound's resistance to complete β-oxidation in peroxisomes [1] and its cytosolic activation profile [2] provide a contrasting metabolic signature to valproyl-CoA, enabling dual-tracer experiments that distinguish mitochondrial from peroxisomal and cytosolic contributions to branched-chain fatty acid metabolism.

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